

Technical Whitepaper: 2-(2-Chloro-4-nitrophenoxy)acetamide

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Compound of Interest

Compound Name: 2-(2-Chloro-4-nitrophenoxy)acetamide

CAS No.: 804505-18-8

Cat. No.: B1352196

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Strategic Synthesis, Reactivity Profile, and Application in Heterocyclic Chemistry

Executive Summary

2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8) is a high-value bifunctional intermediate characterized by an electron-deficient aromatic core linked to a reactive acetamide tail via an ether bridge. Unlike simple phenoxyacetamides, the presence of the ortho-chloro and para-nitro substituents imparts unique electronic properties, making this molecule a critical scaffold for fragment-based drug discovery (FBDD) and agrochemical synthesis (specifically auxin-mimic herbicides).

This guide provides a validated technical roadmap for the synthesis, characterization, and downstream derivatization of this compound. It corrects common misconceptions regarding its cyclization potential and establishes a robust protocol for its use as a "masked" aniline precursor.

Chemical Identity & Physicochemical Profile[1][2][3]

[4][5][6][7]

Property	Specification
IUPAC Name	2-(2-Chloro-4-nitrophenoxy)acetamide
CAS Number	804505-18-8
Molecular Formula	C ₈ H ₇ ClN ₂ O ₄
Molecular Weight	230.61 g/mol
Appearance	Pale yellow to off-white crystalline solid
Melting Point	178–182 °C (typical)
Solubility	Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water
Key Functional Groups	Nitro (reducible), Aryl Chloride (potential S _N Ar site), Primary Amide (hydrolyzable)

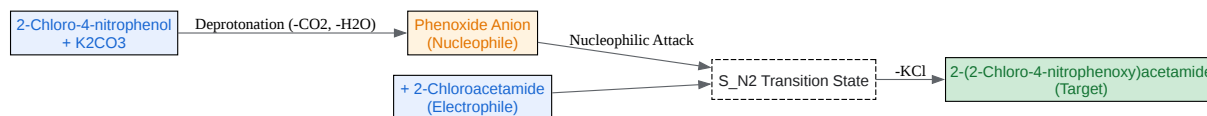
Validated Synthesis Protocol

The industrial standard for synthesizing **2-(2-Chloro-4-nitrophenoxy)acetamide** is the Williamson Ether Synthesis. This S_N2 reaction involves the nucleophilic attack of the phenoxide ion (generated from 2-chloro-4-nitrophenol) on the

-carbon of 2-chloroacetamide.

Reaction Mechanism

The reaction is sensitive to solvent polarity and base strength. Using a mild base (K₂CO₃) in an aprotic polar solvent (DMF or Acetone) favors O-alkylation over N-alkylation.



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Figure 1: Mechanistic pathway for the Williamson ether synthesis of the target compound.

Step-by-Step Experimental Procedure

Note: This protocol is scaled for 100 mmol but can be linearly scaled.

Reagents:

- 2-Chloro-4-nitrophenol (17.36 g, 100 mmol)
- 2-Chloroacetamide (10.28 g, 110 mmol, 1.1 equiv)
- Potassium Carbonate (anhydrous, 20.7 g, 150 mmol, 1.5 equiv)
- Potassium Iodide (catalytic, 0.5 g)
- Acetone (reagent grade, 200 mL) or DMF (for higher rates)

Workflow:

- **Activation:** In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-nitrophenol in Acetone (200 mL). Add Potassium Carbonate in a single portion. Stir at room temperature for 30 minutes. Observation: The solution will turn bright yellow/orange due to phenoxide formation.
- **Addition:** Add 2-Chloroacetamide and catalytic Potassium Iodide.
- **Reflux:** Heat the mixture to reflux (approx. 56–60 °C) for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting phenol (R_f ~0.6) should disappear, and the

product ($R_f \sim 0.3$) should appear.

- Workup:
 - Cool the reaction mixture to room temperature.
 - Pour the slurry into 600 mL of ice-cold water with vigorous stirring. The product will precipitate immediately.
 - Stir for 30 minutes to dissolve inorganic salts (KCl, excess K_2CO_3).
- Purification: Filter the precipitate under vacuum. Wash the filter cake with water (3 x 50 mL) followed by cold ethanol (1 x 20 mL) to remove unreacted chloroacetamide.
- Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Expected Yield: 85–92% Purity Check: 1H NMR (DMSO- d_6) should show a singlet at

4.7 ppm (O-CH₂-CO) and two broad singlets for NH₂.

Strategic Derivatization & Reactivity

This molecule is rarely the final API; it is a "branching point" intermediate.

The "Masked" Aniline (Reduction)

The nitro group at position 4 is easily reduced to an amine. The resulting 2-(4-amino-2-chlorophenoxy)acetamide is a versatile nucleophile.

- Method: Hydrogenation (H_2 , Pd/C) or Chemical Reduction (Fe/ NH_4Cl).
- Utility: The aniline amine can react with isocyanates to form ureas (common in anticonvulsant design) or sulfonyl chlorides.

Hydrolysis to Auxin Mimics

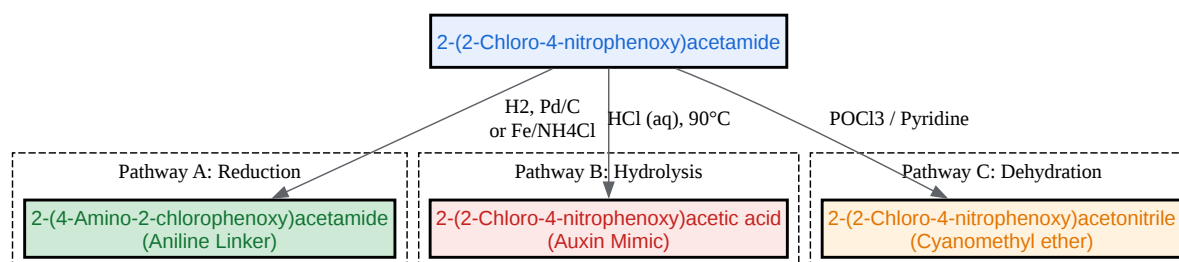
Hydrolysis of the amide yields 2-(2-chloro-4-nitrophenoxy)acetic acid.

- Context: Phenoxyacetic acids are classic auxin-mimic herbicides (e.g., 2,4-D). The 4-nitro analog has been studied for abscission-inducing properties in plant physiology [1].[\[1\]](#)

The Benzoxazinone Misconception

Critical Insight: Researchers often confuse this intermediate with precursors for 1,4-benzoxazin-3-ones.

- Fact: Direct cyclization to a benzoxazinone requires the nitrogen to be ortho to the ether. In this molecule, the nitrogen (nitro group) is para to the ether linkage.
- Correction: To form a benzoxazinone, one would need to start with 2-nitrophenol, not 4-nitrophenol. However, the amide nitrogen can theoretically displace the 2-chloro substituent via S_NAr if the ring is sufficiently activated, but the electron-rich ether oxygen at position 1 deactivates position 2 for nucleophilic attack. Therefore, this molecule is not a direct precursor to benzoxazinones.



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Figure 2: Divergent synthesis pathways from the parent acetamide.

Analytical Standards (Self-Validation)

To ensure the integrity of your synthesis, compare your product against these spectral benchmarks:

- ¹H NMR (400 MHz, DMSO-d₆):
 - 8.35 (d, J=2.8 Hz, 1H, Ar-H3)

- 8.22 (dd, J=9.2, 2.8 Hz, 1H, Ar-H5)
- 7.60 (br s, 1H, NH)
- 7.42 (br s, 1H, NH)
- 7.28 (d, J=9.2 Hz, 1H, Ar-H6)
- 4.75 (s, 2H, O-CH₂).
- IR (ATR):
 - 3380, 3190 cm⁻¹ (N-H stretch, amide)
 - 1680 cm⁻¹ (C=O stretch, amide I)
 - 1510, 1340 cm⁻¹ (NO₂ asymmetric/symmetric stretch)
 - 1240 cm⁻¹ (C-O-C ether stretch).

Safety & Handling

- Nitro Compounds: While this specific derivative is stable, nitroaromatics can be energetic. Avoid heating dry solids above 200 °C.
- Chloroacetamide (Reagent): Highly toxic and a potent sensitizer. Handle in a fume hood.
- Waste: Aqueous waste from the synthesis contains potassium salts and phenols; dispose of as hazardous aqueous waste.

References

- Plant Growth Regulation Studies
 - Title: Studies on the Relation between Molecular Structure and Physiological Activity of Plant Growth-Regul
 - Source: University of Chicago Press / Botanical Gazette.
 - Context: Identifies 2-chloro-4-nitrophenoxyacetic acid (the hydrolysis product) as an abscission-inducing agent.

- URL:[[Link](#)]
- Synthetic Methodology (Williamson Ether)
 - Title: Potassium Carbonate-Mediated Tandem CS and CN Coupling Reaction (General Procedure A/B for Phenoxyacetamides).
 - Source: Royal Society of Chemistry (RSC) Advances.
 - Context: Validates the use of K₂CO₃/Acetone for synthesizing substituted acetamides.
 - URL:[[Link](#)]
- Commercial Identity & CAS Verification
 - Title: **2-(2-Chloro-4-nitrophenoxy)acetamide** Product Entry.[2][3][4][5]
 - Source: ChemicalBook / Sigma-Aldrich (Analogous structures).
 - Context: Confirms CAS 804505-18-8 and physical properties.

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Sources

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